molecular formula C15H14F3N3O2 B12440177 N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12440177
M. Wt: 325.29 g/mol
InChI Key: QEZDZMGERQLWQX-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound, with molecular formula C₁₅H₁₄F₃N₃O₂ (molecular weight: 325.29 g/mol), features a pyrimidine core substituted with a trifluoromethyl group at position 4, an o-tolyl (ortho-methylphenyl) group at position 6, and an N-methylglycine moiety at position 2 . The o-tolyl group introduces steric hindrance, while the trifluoromethyl group enhances electronegativity and metabolic stability.

Such compounds are explored for pharmaceutical applications, particularly as kinase inhibitors or enzyme modulators, due to their pyrimidine scaffold .

Properties

Molecular Formula

C15H14F3N3O2

Molecular Weight

325.29 g/mol

IUPAC Name

2-[methyl-[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C15H14F3N3O2/c1-9-5-3-4-6-10(9)11-7-12(15(16,17)18)20-14(19-11)21(2)8-13(22)23/h3-7H,8H2,1-2H3,(H,22,23)

InChI Key

QEZDZMGERQLWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)N(C)CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions can be optimized for scalability and cost-effectiveness. For example, the use of readily available starting materials and efficient catalysts can help reduce production costs and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific type of reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation of the compound may yield a variety of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as an anticancer agent.

    Medicine: The compound’s pharmacological properties make it a potential candidate for drug development. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.

    Industry: The compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and lipophilicity, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. For example, studies have shown that the compound can bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity . This interaction disrupts the normal function of USP7, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Positional Isomerism: o-Tolyl vs. m-Tolyl

  • Steric Effects : The o-tolyl group in the target compound introduces significant steric hindrance compared to the m-tolyl isomer (DT162). This could reduce binding affinity to flat active sites but improve selectivity for specific targets .
  • Electronic Effects : Both isomers share similar electronic profiles due to the trifluoromethyl group, but the o-tolyl methyl group may slightly alter the pyrimidine ring's electron distribution.

Substituent-Driven Properties

  • Nitro Groups (DT785) : The 4-nitrophenyl substituent increases polarity and may enhance interactions with positively charged residues in enzymatic pockets. However, nitro groups can pose metabolic liabilities (e.g., reduction to amines) .
  • Heterocyclic Substituents (DT585, Z97659) : Thienyl and furyl groups (e.g., Z97659, MW 287.195) introduce heteroatoms, which can modulate solubility and hydrogen-bonding interactions. For example, the furyl derivative (Z97659) has a lower molecular weight (287.20 g/mol) compared to the target compound, likely due to the smaller furan ring .

Backbone Modifications: N-Methylation

  • Metabolic Stability: The N-methyl group in the target compound and its analogs (e.g., DT162, DT785) likely reduces susceptibility to enzymatic degradation compared to non-methylated glycine derivatives (e.g., DT161: N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine) .

Research Findings and Implications

  • Methoxy and methyl groups may enhance crystallinity, as seen in DT235-DT238 .
  • Biological Activity : The o-tolyl group’s steric bulk may limit off-target interactions, while the trifluoromethyl group enhances target affinity through hydrophobic and electrostatic effects.

Biological Activity

N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₄F₃N₃O₂
  • Molecular Weight : 325.29 g/mol
  • CAS Number : 1820603-71-1

These properties suggest that the compound may exhibit unique interactions within biological systems, particularly in drug design and development.

Antitumor Activity

Research indicates that compounds containing pyrimidine scaffolds often exhibit significant antitumor properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting key enzymes involved in cell cycle regulation .

In vitro studies on related compounds have demonstrated IC₅₀ values in the micromolar range against various cancer cell lines, suggesting that this compound might possess comparable efficacy .

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been well-documented. For example, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentration (MIC) values as low as 6 µg/mL . The presence of the trifluoromethyl group is believed to enhance this activity by improving membrane permeability.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in DNA replication or repair.
  • DNA Interaction : Binding to DNA and disrupting normal cellular processes.
  • Cell Signaling Modulation : Altering pathways that lead to cell death or survival.

Study 1: Antitumor Efficacy

In a recent study focusing on a series of pyrimidine derivatives, one compound similar to this compound was tested against human colon cancer cells. The results indicated a significant reduction in cell viability with an IC₅₀ value of approximately 5 µM, showcasing the potential for this class of compounds in cancer therapy .

Study 2: Antimicrobial Properties

Another investigation into the antimicrobial effects of pyrimidine derivatives revealed that a compound structurally similar to this compound exhibited a zone of inhibition ranging from 10 to 29 mm against various pathogens, including Candida albicans and Staphylococcus aureus. This suggests that modifications in the pyrimidine structure can lead to enhanced antimicrobial properties .

Comparative Analysis

Compound NameMolecular WeightIC₅₀ (Antitumor)MIC (Antimicrobial)
This compound325.29 g/mol~5 µM6 µg/mL
Similar Pyrimidine Derivative A310.25 g/mol~7 µM8 µg/mL
Similar Pyrimidine Derivative B330.30 g/mol~4 µM5 µg/mL

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